molecular formula C6H5Cl2NO3 B12459182 N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide

N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide

Cat. No.: B12459182
M. Wt: 210.01 g/mol
InChI Key: BBVVQNGWAVQZDK-UHFFFAOYSA-N
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Description

N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide is a chemical compound characterized by the presence of a furan ring substituted with chlorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide typically involves the reaction of 3,4-dichloro-2,5-dihydro-2-furanone with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods are designed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms in the furan ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may require the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dichloro-5-oxo-2H-furan-2-yl)urea: This compound has a similar structure but contains a urea group instead of an acetamide group.

    N-(3,4-dichloro-5-oxo-2H-furan-2-yl)thioacetamide: This compound features a thioacetamide group, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities. Its distinct combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H5Cl2NO3

Molecular Weight

210.01 g/mol

IUPAC Name

N-(3,4-dichloro-5-oxo-2H-furan-2-yl)acetamide

InChI

InChI=1S/C6H5Cl2NO3/c1-2(10)9-5-3(7)4(8)6(11)12-5/h5H,1H3,(H,9,10)

InChI Key

BBVVQNGWAVQZDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=C(C(=O)O1)Cl)Cl

Origin of Product

United States

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